molecular formula C9H8F3NO3 B7972926 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid

2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B7972926
M. Wt: 235.16 g/mol
InChI Key: PBJZPPSSSWSXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound characterized by the presence of an amino group (-NH2) and a trifluoroethoxy group (-OCH2CF3) attached to a benzoic acid core

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,2,2-trifluoroethanol and 3-nitrobenzoic acid.

  • Reaction Steps:

    • Esterification: The hydroxyl group of 2,2,2-trifluoroethanol reacts with the carboxylic acid group of 3-nitrobenzoic acid to form an ester.

    • Reduction: The nitro group (-NO2) in the ester is reduced to an amino group (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.

  • Continuous Flow Process: For large-scale production, a continuous flow process may be employed to enhance efficiency and reduce production time.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Strong nucleophiles such as sodium hydride (NaH) or alkyl lithium reagents.

Major Products Formed:

  • Oxidation: 2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid.

  • Reduction: 2,3-Diamino-3-(2,2,2-trifluoroethoxy)benzoic acid.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoroethoxy groups with biological molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. The trifluoroethoxy group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. The amino group can engage in hydrogen bonding and ionic interactions, influencing the compound's binding affinity to biological targets.

Comparison with Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)propionitrile: Used as an electrolyte solvent in high-energy density batteries.

  • 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole: A derivative used in cytotoxic evaluations.

Uniqueness: Unlike these compounds, 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid has a distinct combination of functional groups that make it suitable for a wide range of applications, from organic synthesis to biological studies.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-amino-3-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-6-3-1-2-5(7(6)13)8(14)15/h1-3H,4,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJZPPSSSWSXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)(F)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.